molecular formula C11H11FN2 B13254526 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile

Cat. No.: B13254526
M. Wt: 190.22 g/mol
InChI Key: LSUIDTNORFBXBH-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile is an organic compound with the molecular formula C10H10FN. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a fluorine atom and a cyano group attached to a benzene ring, with a cyclopropylamino group linked via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.

    Formation of Intermediate: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with cyclopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate this compound.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including precise temperature control, efficient mixing, and purification steps to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the development of biochemical probes and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopropylamino)methyl]-3-fluorobenzamide: Similar structure but with an amide group instead of a nitrile group.

    3-[(Cyclopropylamino)methyl]-4-fluorobenzonitrile: Positional isomer with the same functional groups but different arrangement on the benzene ring.

Uniqueness

4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its versatility as a scaffold makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

4-[(cyclopropylamino)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C11H11FN2/c12-11-5-8(6-13)1-2-9(11)7-14-10-3-4-10/h1-2,5,10,14H,3-4,7H2

InChI Key

LSUIDTNORFBXBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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